

A Comprehensive Spectroscopic Analysis of 1-benzyl-1H-indole-3-carbaldehyde

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Compound of Interest

Compound Name: 1-benzyl-1H-indole-3-carbaldehyde

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Introduction

1-benzyl-1H-indole-3-carbaldehyde is a versatile heterocyclic compound that serves as a key intermediate in the synthesis of various biologically active molecules and indole alkaloids.[1] Its structural features, particularly the reactive aldehyde group, make it a valuable precursor for a range of chemical transformations, including C-C and C-N coupling reactions.[1] This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **1-benzyl-1H-indole-3-carbaldehyde**, along with the experimental protocols for data acquisition. This information is crucial for researchers in organic synthesis, medicinal chemistry, and drug development for compound characterization and quality control.

Spectral Data Summary

The following tables summarize the key spectral data for **1-benzyl-1H-indole-3-carbaldehyde**, providing a quantitative reference for its structural identification.

Table 1: ¹H NMR Spectral Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
10.01	s	1H	CHO
8.38 – 8.28	m	1H	Ar-H
7.72	s	1H	Ar-H (indole C2-H)
7.39 – 7.30	m	6H	Ar-H
7.22 – 7.16	m	2H	Ar-H
5.37	s	2H	CH ₂
Solvent: CDCl ₃ , Frequency: 400 MHz[2]			

Table 2: ¹³C NMR Spectral Data

Chemical Shift (δ) ppm	Assignment
184.62	C=O (Aldehyde)
138.43	Aromatic C
137.48	Aromatic C
135.30	Aromatic C
129.14	Aromatic CH
128.41	Aromatic CH
127.23	Aromatic CH
125.53	Aromatic C
124.17	Aromatic CH
123.09	Aromatic CH
122.19	Aromatic CH
118.53	Aromatic C
110.35	Aromatic CH
50.95	CH ₂
Solvent: CDCl ₃ , Frequency: 101 MHz ^[2]	

Table 3: Mass Spectrometry Data

Technique	Ion	Observed m/z
ESI-MS	[M+H] ⁺	236.0
Calculated	[M]	235.28
High-Resolution MS (ESI)	[M+H] ⁺	236.10700 (Predicted)
High-Resolution MS (ESI)	[M+Na] ⁺	258.08894 (Predicted)
M: Molecular Ion (C ₁₆ H ₁₃ NO) [2] [3] [4]		

Table 4: Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Assignment
~1707	C=O Stretch (Aldehyde)
~1652	C=C Stretch (Aromatic)
~745-875	C-H Bending (Monosubstituted Phenyl)
Note: IR data is based on characteristic peaks for similar structures, as a detailed peak list for the title compound is not consistently available. The C=O stretch is a key diagnostic peak. [5] [6]	

Experimental Protocols

The following sections detail the generalized methodologies for acquiring the spectral data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at frequencies of 400 MHz or 600 MHz for proton and 101 MHz or 151 MHz for carbon, respectively.[\[2\]](#)[\[7\]](#)

- Sample Preparation: A sample of **1-benzyl-1H-indole-3-carbaldehyde** is dissolved in a deuterated solvent, most commonly chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-

d₆).[\[2\]](#)[\[7\]](#)

- Internal Standard: Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).[\[2\]](#)
- Data Acquisition: The spectra are acquired at room temperature (approximately 25 °C).[\[2\]](#)[\[7\]](#)
- Data Reporting: Chemical shifts are reported in parts per million (ppm), and coupling constants (J) are expressed in Hertz (Hz).[\[2\]](#)[\[7\]](#)

Mass Spectrometry (MS)

Electrospray Ionization (ESI) mass spectrometry is a common technique for determining the molecular weight of the compound.

- Instrumentation: A Quadrupole Time-of-Flight (QTOF) mass spectrometer, often coupled with High-Performance Liquid Chromatography (HPLC), is used for analysis.[\[7\]](#)
- Sample Introduction: The sample, dissolved in a suitable solvent like methanol or acetonitrile, is introduced into the ESI source.
- Ionization: The sample is ionized, typically forming protonated molecules $[M+H]^+$ in positive ion mode.
- Data Analysis: The mass-to-charge ratio (m/z) of the resulting ions is measured to determine the molecular weight of the compound.

Infrared (IR) Spectroscopy

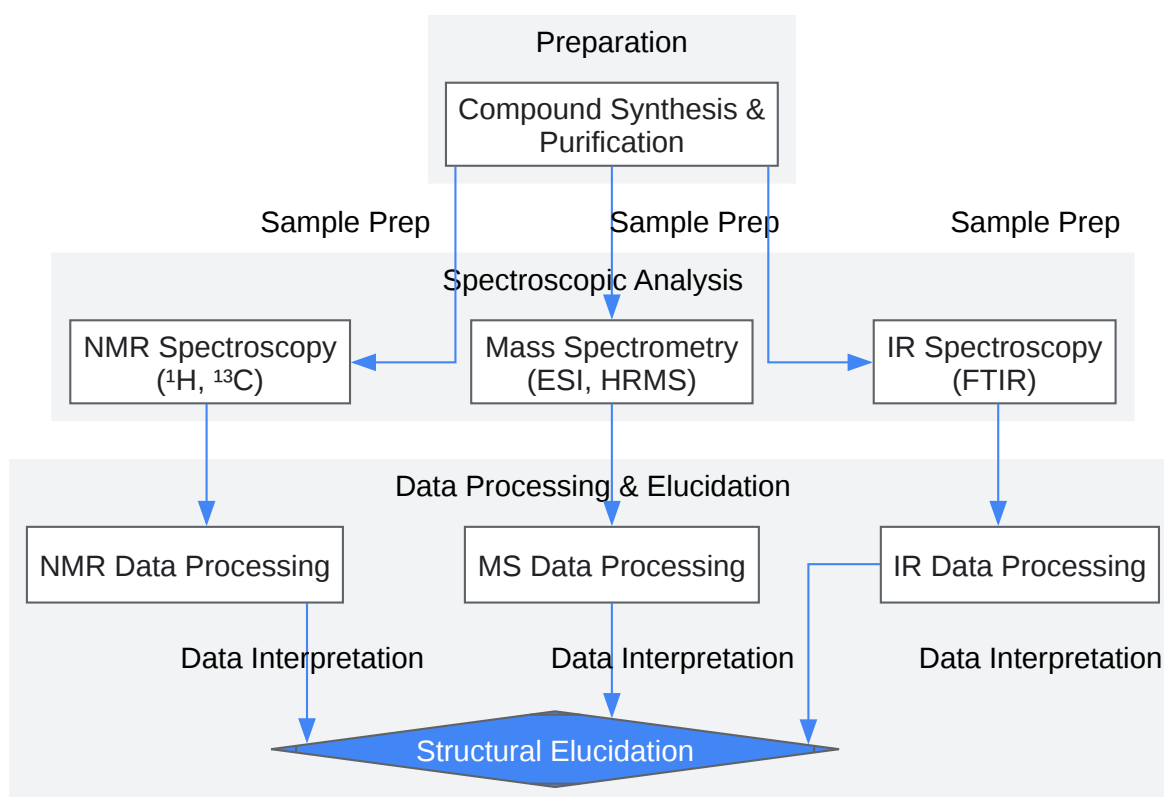
Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in the molecule.

- Sample Preparation: The solid sample is typically prepared as a potassium bromide (KBr) wafer. This involves grinding a small amount of the compound with dry KBr powder and pressing it into a thin, transparent disk.[\[8\]](#)
- Data Acquisition: The KBr disk is placed in the sample holder of an FTIR spectrophotometer, and the spectrum is recorded.

- **Data Analysis:** The resulting spectrum shows absorption bands at specific wavenumbers (cm^{-1}), which correspond to the vibrational frequencies of the functional groups in the molecule.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound such as **1-benzyl-1H-indole-3-carbaldehyde**.



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Caption: General workflow for spectroscopic data acquisition and analysis.

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